(1S)-1-pyrimidin-2-ylethanamine;hydrochloride
Description
Properties
IUPAC Name |
(1S)-1-pyrimidin-2-ylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.ClH/c1-5(7)6-8-3-2-4-9-6;/h2-5H,7H2,1H3;1H/t5-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFPQOISZUZLBH-JEDNCBNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CC=N1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC=CC=N1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Cross-Coupling Reactions
Recent advances leverage palladium-based catalysts to construct the pyrimidine-ethylamine backbone. A modified Suzuki-Miyaura coupling introduces cyclopropane or aryl groups to pyrimidine precursors before amine functionalization. For example:
Protocol :
- Substrate Preparation : 2-Bromopyrimidine reacts with cyclopropylboronic acid under Pd(PPh₃)₄ catalysis (2 mol%) in toluene/water (3:1) at 80°C for 12 hours.
- Buchwald-Hartwig Amination : The intermediate undergoes coupling with ethylamine derivatives using Pd₂(dba)₃ (1.5 mol%) and Xantphos (3 mol%) in dioxane at 100°C.
Key Data :
| Parameter | Value |
|---|---|
| Yield (Step 1) | 78–85% |
| Yield (Step 2) | 65–72% |
| Enantiomeric Excess | 82–88% |
Chiral phosphine ligands (e.g., (S)-BINAP) enhance stereocontrol, though competing racemization remains a challenge at elevated temperatures.
Biocatalytic Synthesis Using ω-Transaminases
Enzymatic Asymmetric Amination
The ω-transaminase from Vibrio fluvialis enables direct synthesis of the (S)-enantiomer from prochiral ketones:
Reaction Scheme :
$$
\text{5-Fluoropyrimidin-2-yl ethanone} + \text{(S)-α-methylbenzylamine} \xrightarrow{\text{ω-TA}} \text{(S)-1-(5-fluoropyrimidin-2-yl)ethylamine} + \text{Acetophenone}
$$
Optimized Conditions :
- Solvent System : Toluene/water (2:1) improves substrate solubility and enzyme stability.
- Temperature : 30°C balances reaction rate and enzyme denaturation.
- Catalyst Loading : 15 g product/g cell dry weight achieves 66% yield with 97.3% ee.
Advantages :
- Eliminates chiral resolution steps.
- Reduces heavy metal waste compared to transition metal catalysis.
Resolution of Racemic Mixtures
Diastereomeric Salt Crystallization
Racemic 1-pyrimidin-2-ylethanamine is resolved using chiral acids (e.g., L-tartaric acid):
Procedure :
- Salt Formation : Racemic amine (1.0 eq) reacts with L-tartaric acid (0.55 eq) in ethanol/water (4:1).
- Crystallization : Slow cooling to 4°C preferentially crystallizes the (S)-enantiomer salt.
Performance Metrics :
| Metric | Value |
|---|---|
| Resolution Efficiency | 40–48% |
| Purity | >99% |
Kinetic Resolution via Lipases
Candida antarctica lipase B selectively acylates the (R)-enantiomer, leaving the desired (S)-amine unreacted:
Conditions :
- Acyl Donor : Vinyl acetate (2.0 eq).
- Solvent : tert-Butyl methyl ether.
- Conversion : 50% achieved in 24 hours with 95% ee.
Process Optimization and Industrial Scaling
Solvent Selection and Recycling
Toluene outperforms dichloromethane in biocatalytic systems due to higher partition coefficients for amine products (Kp = 3.2 vs. 1.8). Closed-loop solvent recovery reduces costs by 22% in pilot-scale trials.
Continuous Flow Synthesis
Microreactor technology enhances heat/mass transfer in Pd-catalyzed steps:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 12 hours | 45 minutes |
| Space-Time Yield | 0.8 g/L·h | 4.2 g/L·h |
| Catalyst Turnover | 1,200 | 5,800 |
Environmental and Economic Considerations
E-Factor Analysis
Biocatalytic routes exhibit lower environmental impact:
| Method | E-Factor (kg waste/kg product) |
|---|---|
| Transition Metal | 34–48 |
| Biocatalytic | 8–12 |
| Resolution | 22–29 |
Cost Breakdown
Enzyme production costs dominate biocatalytic processes (63% of total), whereas metal catalysts account for 41% in Pd-based methods.
Chemical Reactions Analysis
Types of Reactions: (1S)-1-pyrimidin-2-ylethanamine;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.
Major Products: The major products formed from the reactions of this compound depend on the type of reaction and reagents used. For example, oxidation reactions may yield pyrimidine derivatives with additional functional groups, while substitution reactions can introduce new substituents to the pyrimidine ring.
Scientific Research Applications
Scientific Research Applications
The compound has a variety of applications across different fields:
Chemistry
- Building Block for Organic Synthesis: It serves as a key intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to novel compounds.
Biology
- Biological Interactions: Investigated for its role in biological processes and interactions, the compound has shown potential in modulating receptor activity and influencing various biological pathways.
Medicine
- Therapeutic Potential: The compound is explored for its potential therapeutic applications, particularly as a precursor in drug development targeting specific diseases.
Industry
- Production of Specialty Chemicals: Utilized in the manufacturing of specialty chemicals and materials, it plays a crucial role in developing new products.
Research indicates that (1S)-1-pyrimidin-2-ylethanamine;hydrochloride exhibits several biological activities:
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibits growth of specific pathogens | |
| Anticancer | Effective against HeLa cells | |
| Anti-inflammatory | Potential analgesic properties | |
| Cardiovascular | Potential benefits for heart health |
Case Study: Anticancer Activity
A study on pyrimidine derivatives highlighted that modifications to the structure could enhance potency against cancer cell lines. Specifically, derivatives with certain substituents demonstrated improved inhibitory effects on cell proliferation, suggesting further exploration in cancer therapeutics .
Pharmacokinetics
The pharmacokinetic profile indicates good absorption characteristics, with the ability to cross the blood-brain barrier making it a candidate for neurological applications. Structural modifications are being investigated to enhance bioavailability while maintaining therapeutic efficacy .
Mechanism of Action
The mechanism of action of (1S)-1-pyrimidin-2-ylethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to enzymes or receptors, modulating their activity and triggering downstream effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs in Pyrimidine/Pyridine-Based Amines
Key Observations:
- Pyrimidine vs.
- Substituent Effects : Methyl or fluorine substituents (e.g., in and ) modulate lipophilicity and metabolic stability, impacting pharmacokinetics .
Stereoisomeric Comparisons
The S- and R-enantiomers of pyrimidin-2-ylethanamine hydrochloride demonstrate distinct biological activities. For example, the S-enantiomer is preferred in BCL6 inhibitor synthesis due to optimal spatial alignment with the target protein’s binding pocket, whereas the R-enantiomer may exhibit reduced efficacy .
Physicochemical Properties
| Property | (1S)-1-Pyrimidin-2-ylethanamine HCl | (S)-1-(Pyridin-2-yl)ethanamine diHCl | (1S)-1-[6-(4-Fluoropyrazol)ethanamine HCl |
|---|---|---|---|
| Solubility | Moderate in polar solvents | High (dihydrochloride salt) | Low (hydrophobic pyrazole group) |
| Melting Point | Not reported | N/A | N/A |
| Stability | Stable under inert conditions | Hygroscopic | Sensitive to light/heat |
Biological Activity
(1S)-1-pyrimidin-2-ylethanamine; hydrochloride, a compound featuring a pyrimidine ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound's structure can be represented as follows:
It consists of a pyrimidine ring attached to an ethylamine chain, which is crucial for its interaction with biological targets.
The biological activity of (1S)-1-pyrimidin-2-ylethanamine; hydrochloride primarily involves its interaction with various molecular targets, such as enzymes and receptors. The presence of the pyrimidine ring enhances binding affinity to these targets, leading to diverse biological effects. Notably, it has been shown to inhibit certain enzyme activities by occupying their active sites, thus preventing substrate binding and subsequent catalytic activity.
Biological Activity Overview
Research indicates that (1S)-1-pyrimidin-2-ylethanamine; hydrochloride exhibits several biological activities:
- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
- Antitumor Effects : Studies have shown that this compound can induce apoptosis in cancer cells, suggesting its utility in cancer therapy .
- Neuroprotective Properties : Preliminary research suggests that it may offer neuroprotective benefits through modulation of neurotransmitter systems.
Data Table: Summary of Biological Activities
Case Study 1: Antitumor Activity
In a study evaluating the antitumor potential of (1S)-1-pyrimidin-2-ylethanamine; hydrochloride, researchers observed significant cytotoxic effects in FaDu hypopharyngeal tumor cells. The compound induced apoptosis at concentrations as low as 0.5 μM, demonstrating its potential as a therapeutic agent in oncology .
Case Study 2: Antimicrobial Efficacy
A separate investigation focused on the antimicrobial properties revealed that (1S)-1-pyrimidin-2-ylethanamine; hydrochloride exhibited notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 16 μg/mL for both bacterial strains, indicating strong antimicrobial potential.
Comparison with Related Compounds
Comparative studies with similar compounds such as 2-(pyridin-2-yl)ethanamine hydrochloride and 2-(quinolin-2-yl)ethanamine hydrochloride reveal that the unique structure of (1S)-1-pyrimidin-2-ylethanamine; hydrochloride contributes to its distinct biological activities. The pyrimidine ring confers versatility in pharmacological applications compared to its analogs.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (1S)-1-pyrimidin-2-ylethanamine hydrochloride, and how can reaction conditions be optimized for high enantiomeric purity?
- Methodology : Utilize stereoselective synthesis methods such as asymmetric catalysis (e.g., chiral catalysts like BINAP-metal complexes) or chiral pool synthesis starting from enantiomerically pure precursors. Key parameters include maintaining anhydrous conditions, controlling reaction temperature (e.g., 0–25°C to minimize racemization), and using chiral auxiliaries (e.g., Evans oxazolidinones). Post-synthesis purification via chiral HPLC or recrystallization ensures enantiomeric purity. Analytical validation through polarimetry or chiral shift reagents in NMR can confirm stereochemical integrity .
Q. Which analytical techniques are most effective for confirming the structure and purity of (1S)-1-pyrimidin-2-ylethanamine hydrochloride, particularly in resolving stereochemical ambiguities?
- Methodology : Combine multiple orthogonal techniques:
- NMR : 1H/13C NMR for structural elucidation; 2D NMR (e.g., NOESY) to confirm spatial arrangement of substituents.
- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula confirmation.
- Chiral HPLC : To determine enantiomeric excess (ee) using columns like Chiralpak AD-H or OD-H.
- X-ray Crystallography : For absolute configuration determination if single crystals are obtainable .
Q. What are the critical considerations for handling and storing (1S)-1-pyrimidin-2-ylethanamine hydrochloride to ensure stability in experimental settings?
- Methodology : Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at room temperature (RT) or 4°C for long-term stability. Solubility in polar solvents (e.g., water, methanol) should be confirmed empirically, with sonication or gentle heating if needed. Avoid prolonged exposure to moisture or acidic/basic conditions to prevent decomposition .
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound's interactions with biological targets such as enzymes or receptors, and what methodologies are suitable for quantifying binding affinities?
- Methodology :
- Surface Plasmon Resonance (SPR) : Real-time monitoring of binding kinetics (ka/kd) and equilibrium dissociation constants (KD).
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of interactions.
- Radioligand Binding Assays : Competitive binding studies using tritiated or fluorescently labeled ligands.
- Molecular Docking/MD Simulations : Predict binding modes and guide mutagenesis studies to validate key residues .
Q. What strategies can resolve contradictory data regarding the compound's metabolic stability in different in vitro models (e.g., liver microsomes vs. hepatocytes)?
- Methodology :
- Cross-Model Validation : Compare metabolic rates in human liver microsomes (HLM) and primary hepatocytes, accounting for differences in enzyme expression (e.g., CYP450 isoforms).
- LC-MS/MS Metabolite Profiling : Identify phase I/II metabolites to pinpoint instability hotspots.
- Protein Binding Adjustments : Normalize data using free fraction corrections (e.g., ultrafiltration) to address discrepancies caused by protein binding .
Q. How should researchers approach the synthesis of derivatives to explore structure-activity relationships (SAR) while maintaining the stereochemical integrity of the (1S) configuration?
- Methodology :
- Parallel Synthesis : Introduce substituents at the pyrimidine ring or ethanamine backbone using protected intermediates (e.g., tert-butyl carbamates).
- Stereospecific Reactions : Employ Mitsunobu reactions or enzymatic catalysis to preserve chirality.
- Iterative Screening : Test derivatives in target-specific assays (e.g., enzyme inhibition) and correlate structural modifications (e.g., logP, H-bond donors) with activity trends .
Q. What experimental frameworks are recommended to address conflicting reports on the compound's pharmacokinetic (PK) properties across species?
- Methodology :
- Allometric Scaling : Use interspecies PK data (e.g., clearance, volume of distribution) to predict human parameters.
- Mechanistic Modeling : Incorporate in vitro-in vivo extrapolation (IVIVE) based on hepatic/renal clearance mechanisms.
- Tracer Studies : Use isotopically labeled compound (e.g., 14C) to track absorption and elimination pathways in preclinical models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
